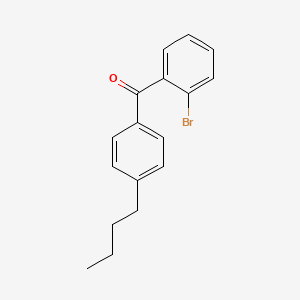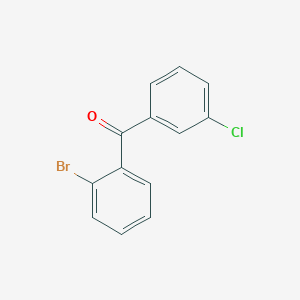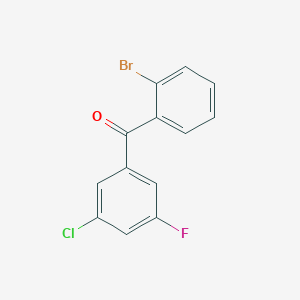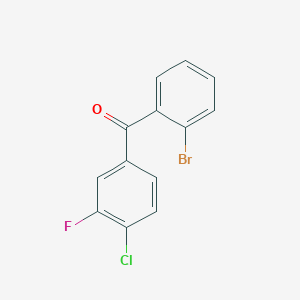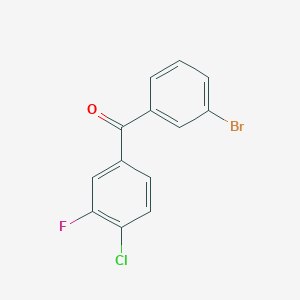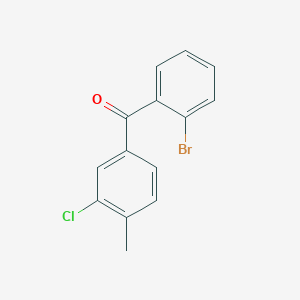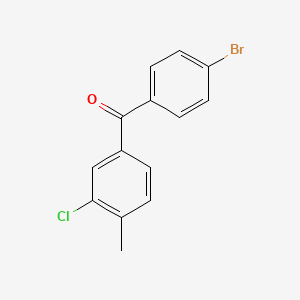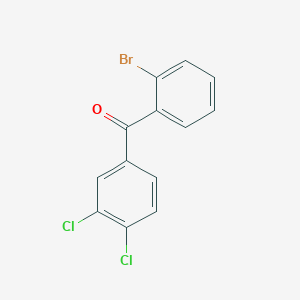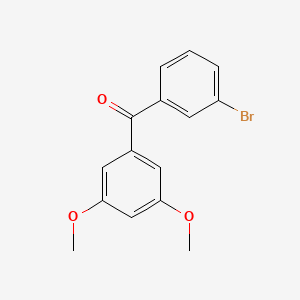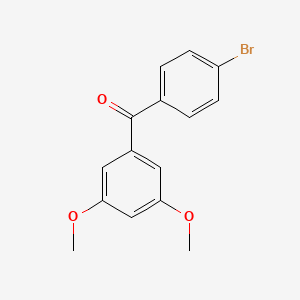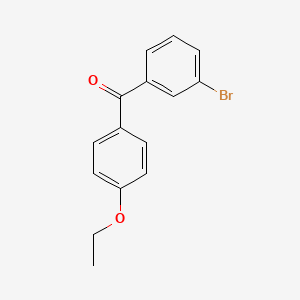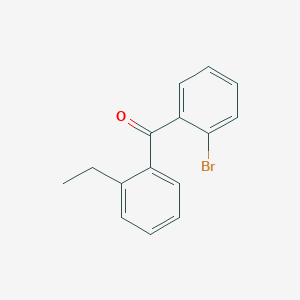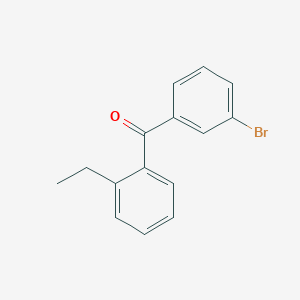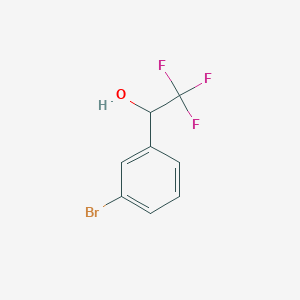
1-(3-Bromophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(3-Bromophenyl)-2,2,2-trifluoroethanol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a trifluoromethyl group via an ethanol moiety
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-arrhythmic properties . Therefore, it’s possible that this compound may also interact with ion channels or other proteins involved in cardiac function.
Mode of Action
It’s known that the bromophenyl group can participate in various chemical reactions, such as suzuki-miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
A related compound, 1-(3′-bromophenyl)-heliamine, has been shown to undergo phase-i metabolic reactions such as demethylation, dehydrogenation, and epoxidation, as well as phase-ii reactions leading to glucuronide and sulfate metabolites . These metabolic transformations could potentially affect various biochemical pathways in the body.
Pharmacokinetics
A study on a related compound, 1-(3′-bromophenyl)-heliamine, showed that after oral administration in rats, the maximum concentration (cmax) of 56865 ± 12214 ng/mL was reached 100 ± 045 h post-administration . This suggests that 1-(3-Bromophenyl)-2,2,2-trifluoroethanol might also be rapidly absorbed and distributed in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with trifluoroethanol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 1-(3-aminophenyl)-2,2,2-trifluoroethanol and 1-(3-thiocyanatophenyl)-2,2,2-trifluoroethanol.
Oxidation Reactions: Products include 1-(3-bromophenyl)-2,2,2-trifluoroacetaldehyde and 1-(3-bromophenyl)-2,2,2-trifluoroacetic acid.
Reduction Reactions: Products include 1-(3-bromophenyl)-2,2,2-trifluoroethane.
Scientific Research Applications
1-(3-Bromophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers and coatings.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biochemical pathways.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2,2,2-trifluoroethanol: Similar structure but with the bromine atom in the para position, which may affect its reactivity and biological activity.
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol: The chlorine atom provides different electronic and steric effects compared to bromine, influencing the compound’s properties.
1-(3-Bromophenyl)-2,2,2-trifluoroacetaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAXYKDDEAMXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633873 | |
| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-63-9 | |
| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


